molecular formula C14H27N B14355323 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine CAS No. 92460-06-5

3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine

Cat. No.: B14355323
CAS No.: 92460-06-5
M. Wt: 209.37 g/mol
InChI Key: SILNMAHSNVYSKP-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine typically involves the reaction of a suitable cyclohexanone derivative with an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form amines.

    Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-Tetramethylcyclohexanone: Lacks the imine group but shares the cyclohexane ring structure.

    N-(2-methylpropyl)cyclohexan-1-imine: Similar imine functionality but fewer methyl groups on the cyclohexane ring.

Uniqueness

3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is unique due to the combination of multiple methyl groups and the imine functionality. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.

Properties

CAS No.

92460-06-5

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

3,3,5,5-tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine

InChI

InChI=1S/C14H27N/c1-11(2)9-15-12-7-13(3,4)10-14(5,6)8-12/h11H,7-10H2,1-6H3

InChI Key

SILNMAHSNVYSKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C1CC(CC(C1)(C)C)(C)C

Origin of Product

United States

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